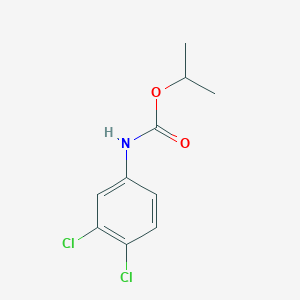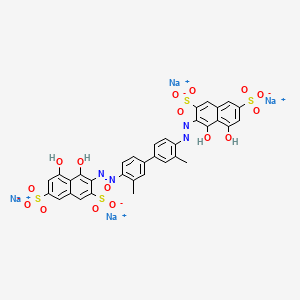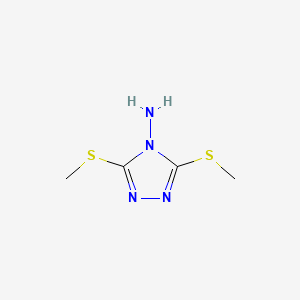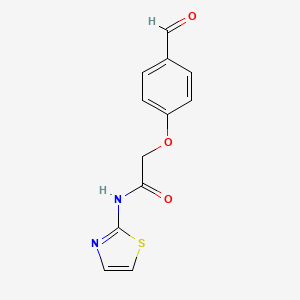
1,3,5-Triphenylpyrazole
Vue d'ensemble
Description
1,3,5-Triphenylpyrazole (TPP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TPP is a heterocyclic compound that consists of a pyrazole ring with three phenyl groups attached to it. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Applications De Recherche Scientifique
Photocyclisation and Photoisomerisation
1,3,5-Triphenylpyrazole has been studied for its photocyclisation and photoisomerisation properties. Irradiation of 1,4,5-triphenylpyrazole, a related compound, in the presence of iodine, leads to the formation of 1-phenyl-1H-phenanthro[9,10-c]pyrazole. Such reactions have potential applications in the synthesis of complex organic compounds (Grimshaw & Mannus, 1977).
Prostacyclin Mimetics
1,3,5-Triphenylpyrazole derivatives have been explored as nonprostanoid prostacyclin mimetics, influencing the biological activity of platelets. Structural variations of these compounds can significantly affect their potency as inhibitors of ADP-induced platelet aggregation (Meanwell et al., 1992).
Catalytic Applications in Cross-Coupling Reactions
A phosphine-free 1,3,5-triphenylpyrazole acetate-bridged palladacycle has been synthesized, showing activity in the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. This highlights its potential as a catalyst in organic synthesis (Mamidala et al., 2015).
Anticonvulsant Activity
Research indicates that certain derivatives of 1,3,5-Triphenylpyrazole exhibit anticonvulsant activity. These compounds have shown potential in blocking sodium channels and demonstrating protective effects in seizure models (Unverferth et al., 1998).
Corrosion Inhibition
Compounds related to 1,3,5-Triphenylpyrazole have been investigated for their inhibitive action on the corrosion of metals. Studies show that these compounds can be effective in protecting metals like iron in acidic media, suggesting potential applications in corrosion prevention (Chetouani et al., 2005).
Phototropic Products Formation
1,3,5-Triphenylpyrazole derivatives have been found to be part of phototropic products formed from reactions of certain monoazines with bases. These reactions demonstrate the phototropic behavior, reversible conversion upon exposure to light, suggesting applications in photochemistry (Yates et al., 1974).
Synthesis of Heterocyclic Compounds
1,3,5-Triphenylpyrazole is also involved in the synthesis of various heterocyclic compounds, which are key intermediates in medicinal chemistry and drug discovery projects. Its derivatives are used to synthesize compounds with potential therapeutic effects (Havel et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 1,3,5-Triphenyl-1H-pyrazole are monoamine oxidases (MAOs) and bovine serum amine oxidases (BSAOs) . These enzymes are widely distributed among all living organisms and play a crucial role in the metabolism of biogenic amines .
Mode of Action
1,3,5-Triphenyl-1H-pyrazole interacts with its targets (MAOs and BSAOs) by inhibiting their activity . This inhibition is achieved through a reversible mode, making this compound part of the third generation of MAO and BSAO inhibitors . The inhibitory activity of this compound shows a good degree of selectivity towards BSAOs, which is dependent on the substituents present on the phenyl ring at position 5 of the 4,5-dihydro-1H-pyrazole .
Biochemical Pathways
The inhibition of MAOs and BSAOs by 1,3,5-Triphenyl-1H-pyrazole affects the metabolism of biogenic amines . Biogenic amines are oxidatively deaminated by these enzymes in a reaction that consumes O2 and H2O and produces the corresponding aldehyde, ammonia, and H2O2 . By inhibiting these enzymes, 1,3,5-Triphenyl-1H-pyrazole can disrupt these biochemical pathways and their downstream effects.
Result of Action
The result of the action of 1,3,5-Triphenyl-1H-pyrazole is the inhibition of MAOs and BSAOs, leading to a disruption in the metabolism of biogenic amines . This can have various molecular and cellular effects, depending on the specific biological context.
Propriétés
IUPAC Name |
1,3,5-triphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSXDPQYUXRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347847 | |
| Record name | 1,3,5-Triphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triphenylpyrazole | |
CAS RN |
2183-27-9 | |
| Record name | 1,3,5-Triphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triphenylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




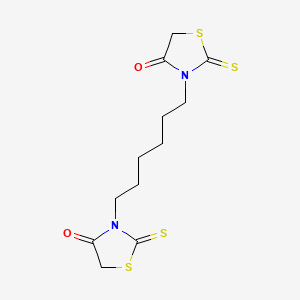
![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)
